molecular formula C15H14O3S B12846386 1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone

1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone

Cat. No.: B12846386
M. Wt: 274.3 g/mol
InChI Key: QIBNVYDAVUFFBA-UHFFFAOYSA-N
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Description

1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone is a heterocyclic compound featuring a thiophene core substituted with a 4-(1,3-dioxolan-2-yl)phenyl group at the 5-position and an acetyl (ethanone) moiety at the 2-position. The 1,3-dioxolane ring is a cyclic ketal that enhances solubility and modulates electronic properties, making this compound of interest in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

1-[5-[4-(1,3-dioxolan-2-yl)phenyl]thiophen-2-yl]ethanone

InChI

InChI=1S/C15H14O3S/c1-10(16)13-6-7-14(19-13)11-2-4-12(5-3-11)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3

InChI Key

QIBNVYDAVUFFBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C3OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents . The final step involves the acetylation of the thiophene ring to form the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reductants, such as glucose, in alkaline medium has been explored for the reduction steps .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: NaBH₄, LiAlH₄

    Substitution: Br₂, HNO₃

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(heptyloxy)phenyl]methanone (MFCD07699159): This compound () shares the 5-(1,3-dioxolan-2-yl)thiophen-2-yl backbone but differs by a 4-heptyloxybenzoyl group instead of the acetyl group. The heptyloxy chain increases lipophilicity (logP ~5.2) compared to the target compound, suggesting divergent applications in lipid membrane interactions or sustained-release formulations .
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: From , this triazole-containing derivative replaces the dioxolane with a sulfonylphenyl group and introduces fluorine atoms. Its melting point (mp: 162–164°C) is higher than typical dioxolane derivatives due to increased polarity .

Thiophene-Based Ethanone Derivatives

  • 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (C14H19BrO3): This halogenated derivative () lacks the thiophene ring but shares the ethanone motif. The bromopropoxy group introduces electrophilic reactivity, making it a candidate for cross-coupling reactions. Its molecular weight (323.25 g/mol) is lower than the target compound’s (~290–310 g/mol inferred from ), impacting pharmacokinetic profiles .
  • 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47): From , this piperazine-containing analog incorporates a trifluoromethylphenyl group, enhancing metabolic stability and CNS permeability. The logD (2.8) is higher than the dioxolane derivative, suggesting better blood-brain barrier penetration for neurological applications .

Structural and Functional Group Analysis

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound 1,3-Dioxolane, acetyl C15H12O3S ~280 (estimated) Enhanced solubility, moderate logP (~2.5)
[4-(Heptyloxy)phenyl]methanone () Heptyloxy, 1,3-dioxolane C21H24O4S 380.48 High lipophilicity (logP ~5.2)
MK47 () Trifluoromethylphenyl, piperazine C17H15F3N2OS 352.37 High CNS permeability (logD ~2.8)
Triazole derivative () Sulfonylphenyl, difluorophenyl C25H17F2N3O3S2 533.55 High melting point (162–164°C)

Biological Activity

1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone is an organic compound notable for its complex structure, which includes a dioxolane ring, a phenyl group, and a thiophene moiety. The molecular formula is C15H14O3S, with a molecular weight of approximately 274.3 g/mol. This compound's unique architecture suggests significant potential for various biological activities.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological systems in several ways:

  • Antioxidant Activity : Compounds containing thiophene and dioxolane rings are known for their ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that derivatives of compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against glioma and other cancer cells, indicating potential as anticancer agents .

Cytotoxicity Studies

Research has indicated that compounds structurally related to this compound possess significant cytotoxic effects. A notable study demonstrated that a similar compound exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, surpassing the effectiveness of standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM) . The mechanism of action involved induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The unique combination of the dioxolane and thiophene rings in the compound enhances its electronic properties and reactivity. Table 1 summarizes the structure-activity relationships observed in related compounds:

Compound NameStructureIC50 (µM)Notable Features
Compound AStructure A5.13Induces apoptosis in C6 cells
Compound BStructure B8.34Standard comparison (5-FU)
Compound CStructure C24.31Less effective against SH-SY5Y

Synthesis Methods

The synthesis of this compound typically involves a condensation reaction between 3-(1,3-dioxolan-2-yl)benzaldehyde and 2-thiophenecarboxylic acid under acidic conditions. This method can be optimized by varying catalysts and reaction conditions to enhance yield and purity .

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